molecular formula C20H22N4O B13076416 7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine CAS No. 1204701-84-7

7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine

Cat. No.: B13076416
CAS No.: 1204701-84-7
M. Wt: 334.4 g/mol
InChI Key: OHNNFOIUNNVZIO-UHFFFAOYSA-N
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Description

7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine is a complex compound with a fascinating structure. Let’s break it down:

    7-Methoxy: This refers to a methoxy group (–OCH₃) attached to the seventh position of the isoquinoline ring.

    N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl): This part contains a pyridine ring (with a pyrrolidine-derived substituent) linked to the isoquinoline core.

    Isoquinolin-3-amine: The central core of the compound, an isoquinoline ring, contains an amino group (–NH₂) at the third position.

Preparation Methods

The synthetic routes for this compound involve intricate steps. While I don’t have specific data on its industrial production methods, here’s a general outline:

    Ring Construction: The isoquinoline ring can be synthesized through various methods, such as Pictet–Spengler condensation or cyclization of appropriate precursors.

    Functionalization: The pyridine and pyrrolidine moieties are introduced using suitable reagents. For instance, the pyrrolidine group can be added via reductive amination.

Chemical Reactions Analysis

    Oxidation/Reduction: Depending on the substituents, 7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine may undergo oxidation (e.g., N-oxide formation) or reduction (e.g., hydrogenation).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (H₂O₂), palladium on carbon (Pd/C), and Lewis acids are often employed.

    Major Products: These reactions yield derivatives with modified functional groups, impacting bioactivity.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Does it exhibit anti-inflammatory, antitumor, or antimicrobial properties?

    Chemistry: Explore its reactivity in various transformations.

    Biology: Study its interactions with cellular targets.

Mechanism of Action

    Molecular Targets: Identify proteins or receptors it binds to.

    Pathways: Understand how it affects cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: Explore related isoquinolines or pyridines.

Properties

CAS No.

1204701-84-7

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

7-methoxy-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine

InChI

InChI=1S/C20H22N4O/c1-25-18-5-4-16-12-20(22-13-17(16)11-18)23-19-10-15(6-7-21-19)14-24-8-2-3-9-24/h4-7,10-13H,2-3,8-9,14H2,1H3,(H,21,22,23)

InChI Key

OHNNFOIUNNVZIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)NC3=NC=CC(=C3)CN4CCCC4

Origin of Product

United States

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